Hexanamide, 6-amino-N-methyl-
Description
Contextualization within the Field of N-Methylated Amino Amides and Fatty Amides
To understand the potential of Hexanamide (B146200), 6-amino-N-methyl-, it is essential to first consider the broader categories to which it belongs.
Fatty Amides are derived from fatty acids where an amine group replaces the hydroxyl group of the carboxylic acid. taylorandfrancis.com These compounds are widely used in industrial applications, serving as slip agents, anti-blocking agents, and lubricants in the manufacturing of polymers like polyolefins. sciencepublishinggroup.com Their utility stems from the long alkyl chains which impart desirable physical properties. Although Hexanamide, 6-amino-N-methyl- has a shorter six-carbon chain than typical fatty amides, it shares the fundamental amide structure that defines this class.
N-Methylated Amino Amides represent a critical modification in medicinal chemistry and peptide science. researchgate.net The introduction of a methyl group onto the amide nitrogen (N-methylation) is a key strategy for enhancing the pharmacological properties of peptides. merckmillipore.com This modification can dramatically increase a peptide's stability against enzymatic degradation, improve its solubility, and enhance its ability to cross cell membranes. merckmillipore.comresearchgate.netd-nb.info N-methylation is a feature of naturally occurring bioactive peptides, like the immunosuppressant cyclosporine A, and is widely employed in the design of new therapeutic agents. d-nb.infoacs.org
Hexanamide, 6-amino-N-methyl- uniquely combines features of both groups. It possesses a linear aliphatic backbone akin to a short-chain fatty amide and the N-methylated amide characteristic of advanced peptidomimetics. This hybrid structure makes it a molecule of interest for creating novel materials and complex organic structures.
Significance of Hexanamide, 6-amino-N-methyl- in Organic Synthesis and Materials Science
While direct research on Hexanamide, 6-amino-N-methyl- is limited, its significance can be inferred from the applications of structurally similar compounds.
In Materials Science, the potential applications are particularly promising. Polyamides, such as Nylon 6, are formed from monomers containing amino and carboxylic acid (or amide) functionalities. aits-tpt.edu.in The parent molecule, 6-aminohexanamide (B1206404), is a direct precursor to Nylon 6. nih.gov By analogy, Hexanamide, 6-amino-N-methyl- could be used as a monomer to produce a novel, N-methylated polyamide.
The presence of the N-methyl group would be expected to disrupt the regular hydrogen bonding that occurs between chains in traditional polyamides. This could lead to materials with:
Lower crystallinity and melting points.
Increased solubility in a wider range of solvents.
Altered mechanical properties, such as increased flexibility. researchgate.net
Modified surface properties when used in blends or as a surface modifier. researchgate.net
Furthermore, related functional amides have been used to create specialized materials. For instance, 6-amino-N-hydroxyhexanamide has been grafted onto resins to create materials that can effectively adsorb heavy metal ions from water. This suggests that Hexanamide, 6-amino-N-methyl- could be used for surface functionalization to create materials with tailored chemical and physical properties. mdpi.com
Review of Current Research Gaps and Emerging Academic Directions for Hexanamide, 6-amino-N-methyl-
The primary research gap is the lack of fundamental data on Hexanamide, 6-amino-N-methyl- itself. There is a clear need for studies focused on its efficient synthesis, purification, and full characterization of its physicochemical properties.
Interactive Data Table: Predicted Properties of Hexanamide, 6-amino-N-methyl- Below are some predicted properties for the compound. Note that these are computational estimates and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | - |
| Molecular Weight | 144.22 g/mol | - |
| IUPAC Name | 6-amino-N-methylhexanamide | - |
| XLogP3 | -1.0 | Computational Estimate |
| Hydrogen Bond Donors | 2 | Computational Estimate |
| Hydrogen Bond Acceptors | 2 | Computational Estimate |
Emerging research directions should focus on leveraging its unique bifunctional and N-methylated structure:
Novel Polyamide Synthesis: A key direction is the polymerization of Hexanamide, 6-amino-N-methyl- to create a new class of N-methylated polyamides. Research should investigate how polymerization conditions affect the molecular weight and properties of the resulting polymer. A thorough study of these new materials could reveal applications in areas requiring flexible, soluble, or biocompatible polymers. mdpi.comnih.gov
Monomer for Copolymers: Exploring its use as a comonomer with traditional polyamide precursors (like caprolactam) could generate a family of copolymers with tunable properties. Even small amounts of this N-methylated monomer could significantly alter the bulk properties of the final material. researchgate.net
Bioconjugation and Medicinal Chemistry: The terminal amino group provides a handle for attaching the molecule to biomolecules or drug delivery platforms. The N-methylated amide linker could offer enhanced stability in biological environments compared to standard, non-methylated linkers. nih.gov
Surface Modification: The molecule could be grafted onto the surface of various substrates (e.g., silica, gold, other polymers) to alter their surface energy, wettability, and biocompatibility. This could be valuable for creating non-fouling surfaces for medical devices or specialized filtration membranes. mdpi.com
Interactive Data Table: Comparison with Related Amide Structures This table highlights the structural differences and primary applications of Hexanamide, 6-amino-N-methyl- and related compounds.
| Compound Name | Key Structural Features | Primary Field of Interest |
| Hexanamide, 6-amino-N-methyl- | C6 chain, C6-amino group, N-methyl amide | Potential monomer for novel polyamides |
| 6-Aminohexanamide | C6 chain, C6-amino group, primary amide | Monomer for Nylon 6 |
| N-Methoxy-N-methylhexanamide | C6 chain, N-methoxy-N-methyl amide (Weinreb amide) | Organic synthesis reagent evitachem.com |
| N-Methylated Peptides | Peptide backbone with one or more N-methyl amide bonds | Medicinal chemistry, drug discovery nagoya-u.ac.jp |
| Fatty Amides (e.g., Oleamide) | Long alkyl chain (e.g., C18), primary amide | Polymer additives (slip/anti-block agents) sciencepublishinggroup.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
23435-13-4 |
|---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
6-amino-N-methylhexanamide |
InChI |
InChI=1S/C7H16N2O/c1-9-7(10)5-3-2-4-6-8/h2-6,8H2,1H3,(H,9,10) |
InChI Key |
BUSHYIBZUMHUEU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCCCCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hexanamide, 6 Amino N Methyl and Its Analogues
Strategic Design of Precursor Molecules for Hexanamide (B146200), 6-amino-N-methyl-
The successful synthesis of the target compound heavily relies on the careful preparation of its key precursors. This involves the synthesis of derivatives of 6-aminohexanoic acid and the selective introduction of a methyl group onto a nitrogen atom.
Synthesis of 6-Aminohexanoic Acid Derivatives
6-Aminohexanoic acid is a foundational precursor for Hexanamide, 6-amino-N-methyl-. It is an ω-amino acid that provides the six-carbon backbone of the target molecule. mdpi.comresearchgate.net Industrially, 6-aminohexanoic acid is often produced through the hydrolysis of ε-caprolactam. mdpi.com This molecule is a synthetic analog of the amino acid lysine and is frequently used as a flexible and hydrophobic linker in the synthesis of modified peptides and other biologically active structures. mdpi.comresearchgate.net
For the synthesis of Hexanamide, 6-amino-N-methyl-, derivatives of 6-aminohexanoic acid are often required where one of the functional groups (the amino or the carboxylic acid) is protected to prevent unwanted side reactions during subsequent steps. For instance, the amino group can be protected with common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) before the activation of the carboxylic acid for amide bond formation.
Methodologies for N-Methylation of Amine and Amide Functions
The introduction of the N-methyl group is a critical step in the synthesis of Hexanamide, 6-amino-N-methyl-. There are various methodologies for the N-methylation of primary amines and amides, with the choice of method depending on the substrate and the desired selectivity. nih.govresearchgate.net
A comprehensive review of mono-alkylation methodologies highlights several approaches to prevent overalkylation. nih.gov One modern and highly selective method involves the use of quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), which act as safe and easy-to-handle solid methylating agents for the monoselective N-methylation of amides. acs.orgorganic-chemistry.org Other sustainable alternatives to traditional alkylating agents include the use of dimethyl carbonate or methanol (B129727) in the presence of catalysts. liv.ac.uk For instance, ruthenium catalysts can be employed for the N-methylation of amides using methanol. organic-chemistry.org Another approach utilizes dimethyl sulfoxide (DMSO) in the presence of formic acid as a novel and green method for amine methylation. liv.ac.uk
| N-Methylation Reagent/System | Substrate | Key Features |
| Phenyl trimethylammonium iodide (PhMe₃NI) / Cs₂CO₃ | Amides, Indoles | High monoselectivity, high yields, safe and easy to handle. acs.org |
| Dimethyl sulfoxide (DMSO) / Formic Acid | Amines | Green and practical, broad substrate scope. liv.ac.uk |
| Methanol / Ruthenium(II) catalyst | Amides | Efficient for N-methylation. organic-chemistry.org |
| Dimethyl carbonate / Catalyst | Amines | Green alternative to traditional alkylating agents. liv.ac.uk |
Optimized Amide Bond Formation Techniques for Hexanamide, 6-amino-N-methyl- Synthesis
The formation of the amide bond is the central transformation in the synthesis of Hexanamide, 6-amino-N-methyl-. This section details the reagents and conditions optimized for this crucial step, as well as strategies to control the reaction's regioselectivity.
Coupling Reagents and Catalyst Systems in Hexanamide Formation
The condensation of a carboxylic acid and an amine to form an amide bond generally requires the activation of the carboxylic acid. hepatochem.com A wide variety of coupling reagents and catalyst systems have been developed for this purpose.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). acs.orgpeptide.comnih.gov To improve efficiency and prevent side reactions such as racemization, additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. hepatochem.comnih.gov
Phosphonium salts, such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) and Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and aminium/uronium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling reagents that lead to faster reactions and less epimerization. hepatochem.compeptide.com
More recent developments include the use of borate esters, such as B(OCH₂CF₃)₃, which can act as effective catalysts for the direct amidation of unprotected amino acids, offering a more streamlined synthetic route. researchgate.netnih.govrsc.org There are also methods that circumvent traditional coupling reagents altogether, for example, through the formation of thioesters as intermediates. rsc.org
| Coupling Reagent Class | Examples | Common Additives | Key Advantages |
| Carbodiimides | DCC, EDC, DIC | HOBt, DMAP | Broad applicability, well-established. acs.orgpeptide.comnih.gov |
| Phosphonium Salts | PyAOP, PyBOP | Highly effective, especially for hindered couplings. hepatochem.compeptide.com | |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | DIPEA | Fast reaction times, minimal racemization. hepatochem.compeptide.com |
| Boron-based Catalysts | B(OCH₂CF₃)₃ | Enables direct amidation of unprotected amino acids. nih.govrsc.org |
Regioselectivity in Amide and Amino Group Reactions
Given that 6-aminohexanoic acid possesses both an amino and a carboxylic acid group, controlling which group reacts is paramount to avoid polymerization or the formation of undesired byproducts like lactams. mdpi.com Traditional approaches to achieve regioselectivity involve the use of protecting groups. rsc.org For the synthesis of Hexanamide, 6-amino-N-methyl-, the amino group of 6-aminohexanoic acid would typically be protected before the activation of the carboxylic acid and subsequent reaction with methylamine (B109427).
Multi-Step Synthesis Pathways and Sequential Functionalization of Hexanamide, 6-amino-N-methyl-
A plausible multi-step pathway could begin with the protection of the amino group of 6-aminohexanoic acid. This would be followed by the activation of the carboxylic acid group using a suitable coupling reagent, and then reaction with methylamine to form the N-methyl amide bond. The final step would be the removal of the protecting group from the amino terminus to yield the desired product.
Alternatively, a route could involve the initial N-methylation of the amino group of 6-aminohexanoic acid, followed by the amide bond formation. However, this approach would require careful control of the N-methylation step to achieve mono-methylation and would necessitate an amide coupling method that is compatible with a free carboxylic acid.
Sequential functionalization, often employed in solid-phase peptide synthesis, provides a powerful strategy for building molecules like Hexanamide, 6-amino-N-methyl- and its analogues. nih.govnih.govnih.gov In such an approach, 6-aminohexanoic acid could be anchored to a solid support, followed by the sequential addition of the methyl group and the formation of the terminal amino group, or vice versa. This methodology allows for easy purification at each step by simple filtration and washing of the solid support.
Strategies for Selective Introduction of Amine and Methyl Groups
A central challenge in synthesizing Hexanamide, 6-amino-N-methyl- is the selective N-methylation of the amide in the presence of a primary amine, or the introduction of the primary amine without affecting the N-methyl amide. Overcoming the tendency of primary amides and amines to undergo overalkylation is a significant hurdle. nih.govacs.org
Selective N-Methylation of a Precursor Amide:
One common strategy involves starting with 6-aminohexanamide (B1206404) and selectively methylating the amide nitrogen. This requires differentiating the nucleophilicity of the amide nitrogen from the primary amine nitrogen.
Using Quaternary Ammonium Salts: A modern approach utilizes quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as safe and easy-to-handle solid methylating agents. acs.orgorganic-chemistry.org These reagents, when used with a mild base like cesium carbonate (Cs₂CO₃), demonstrate excellent monoselectivity for the N-methylation of amides, preventing the undesired overalkylation that can occur with traditional reagents like methyl iodide. acs.orgorganic-chemistry.org This method's high functional group tolerance makes it suitable for late-stage methylation of complex molecules. organic-chemistry.org
Ruthenium-Catalyzed Methylation with Methanol: An environmentally friendly method employs a Ruthenium(II) catalyst to facilitate N-methylation using methanol, a renewable and non-toxic C1 source. organic-chemistry.org This process is highly efficient and demonstrates excellent green chemistry metrics, including high atom economy and carbon efficiency. organic-chemistry.org Mechanistic studies suggest the reaction proceeds via methanol dehydrogenation and subsequent imine insertion. organic-chemistry.org
Protecting Group Strategies:
A more traditional, yet effective, approach involves the use of protecting groups. The primary amine of a precursor like 6-aminohexanoic acid or its ester can be protected (e.g., as a Boc or Cbz derivative). The carboxylic acid is then converted to the N-methyl amide, followed by deprotection of the primary amine. N-acylation or the use of carbamoyl protecting groups enhances the acidity of the amide NH, allowing for deprotonation and subsequent alkylation. monash.edu
Table 1: Comparison of Selective N-Methylation Strategies
| Method | Methylating Agent | Catalyst/Reagent | Key Advantages | Relevant Findings |
|---|---|---|---|---|
| Quaternary Ammonium Salts | Phenyl trimethylammonium iodide (PhMe₃NI) | Cs₂CO₃ | High monoselectivity, safe, solid reagent, good functional group tolerance. acs.orgorganic-chemistry.org | Prevents bis-methylation, which is a common side reaction with traditional agents. acs.org |
| Catalytic Methylation | Methanol | Ruthenium(II) complex | Sustainable, high atom economy, uses renewable feedstock. organic-chemistry.org | Methanol acts as both the C1 source and a hydrogen donor in the catalytic cycle. organic-chemistry.org |
| Protecting Group Chemistry | Methyl Iodide / Dimethyl Sulfate | NaH / Strong Base | Well-established, reliable for complex substrates. | The most broadly applied method involves N-acyl or N-carbamoyl protection followed by methylation with NaH and methyl iodide. monash.edu |
Tandem Reactions and One-Pot Synthesis Approaches
Iridium-Catalyzed Tandem Amidation/Amine Synthesis: An iridium(III)-catalyzed tandem reaction can synthesize amides and amines from esters in a solvent-free, one-pot process. kaist.ac.kr This "hydrogen autotransfer" protocol has a high atom economy, producing water as the only byproduct. kaist.ac.kr This could be adapted to first form the N-methyl amide from an appropriate ester and methylamine, followed by subsequent modifications.
Electrolysis-Paired Tandem Synthesis: Innovative approaches using electrolysis enable the modular synthesis of amides through processes like cathodic CO-relayed aminocarbonylation. researchgate.net Such systems can produce value-added amide compounds with high isolated yields. researchgate.net
Dehydrative Coupling–Reductive Cyclization: Triflic anhydride can be used as an amide activating reagent to facilitate a one-pot synthesis of N-heterocycles from secondary amides. rsc.org This principle of in-situ amide activation could be adapted for intermolecular reactions to build the Hexanamide, 6-amino-N-methyl- scaffold.
Derivatization and Structural Modification of Hexanamide, 6-amino-N-methyl- Scaffold
The presence of two distinct functional groups—a primary amine at the C6 position and an N-methyl amide—allows for diverse structural modifications, enabling the synthesis of a library of analogues for various applications.
Synthesis of Analogues with Varied Alkyl Chain Lengths and Branching
Modifying the length and branching of the alkyl backbone can significantly influence the molecule's properties. Synthesis of these analogues can be achieved by starting with different amino acid precursors.
Starting Material Variation: By substituting 6-aminohexanoic acid with other ω-amino acids (e.g., 5-aminopentanoic acid, 7-aminoheptanoic acid, or branched-chain variants), a homologous series of analogues can be synthesized using the methodologies described previously.
Reductive Functionalization of Lactams: An alternative route involves the catalytic reductive functionalization of lactams. nih.gov This allows for the introduction of branching and other functionalities onto the cyclic precursor before ring-opening to yield the linear amino amide.
Table 2: Potential Analogues of Hexanamide, 6-amino-N-methyl-
| Analogue Name | Structure | Precursor Amino Acid |
|---|---|---|
| Pentanamide, 5-amino-N-methyl- | H₂N-(CH₂)₄-CO-NHCH₃ | 5-Aminopentanoic acid |
| Heptanamide, 7-amino-N-methyl- | H₂N-(CH₂)₆-CO-NHCH₃ | 7-Aminoheptanoic acid |
| Octanamide, 8-amino-N-methyl- | H₂N-(CH₂)₇-CO-NHCH₃ | 8-Aminooctanoic acid |
| Hexanamide, 6-amino-N-ethyl- | H₂N-(CH₂)₅-CO-NHCH₂CH₃ | 6-Aminohexanoic acid |
Functionalization at the Primary Amine (C6) and N-Methyl Amide Sites
The reactivity of the terminal primary amine and the secondary N-methyl amide group differ significantly, allowing for selective derivatization.
Functionalization of the C6 Primary Amine: The primary amine is a versatile site for modification. Derivatization methods can render amino acids more amenable for analysis or introduce new functionalities. nih.govsigmaaldrich.com
Acylation: Reaction with acyl chlorides or anhydrides can introduce various acyl groups, forming a new amide bond. mdpi.commasterorganicchemistry.com
Alkylation: Reductive amination with aldehydes or ketones, or reaction with alkyl halides, can introduce new alkyl groups. nih.gov
Carbamate Formation: Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react specifically with primary amines to form stable, fluorescent derivatives, a technique often used in analytical chemistry. nih.govnih.govchemrxiv.org
Functionalization at the N-Methyl Amide Site: The N-methyl amide is significantly less reactive than the primary amine due to the delocalization of the nitrogen lone pair into the carbonyl group. mdpi.com While direct functionalization is challenging, advanced methods can achieve this.
Deoxygenative Functionalization: Photochemical deoxygenative transformations can convert secondary amides into α-branched secondary amines. nih.gov This involves activating the amide oxygen with an agent like triflic anhydride to form an N-alkyl iminium ion, which can then be functionalized. nih.govnih.gov
Reduction to Amines: The amide can be selectively reduced to a tertiary amine (N-methyl-N-(6-aminohexyl)amine) using various reducing agents, such as hydrosilanes with a ruthenium catalyst. strath.ac.ukresearchgate.net
Biocatalytic Approaches to Amide Bond Formation for Derivatives
Enzymatic methods for amide bond formation offer a green and highly selective alternative to traditional chemical synthesis, operating under mild, aqueous conditions. rsc.orgnih.govmanchester.ac.uk
Hydrolase-Catalyzed Synthesis: Enzymes like lipases, proteases, and penicillin G acylase (PGA), which normally hydrolyze amide bonds, can be used in reverse to synthesize them. rsc.orgnih.gov Using low-water systems or organic solvents can shift the reaction equilibrium toward amide formation. rsc.org Candida antarctica lipase (B570770) B (CALB) is a robust biocatalyst for the direct amidation of carboxylic acids with amines in green solvents. mdpi.com
ATP-Dependent Ligases: In nature, many amide bonds are formed by ATP-dependent enzymes. nih.gov
Amide Bond Synthetases (ABSs): These enzymes activate a carboxylic acid substrate and catalyze its coupling with an amine. rsc.org For example, the ABS enzyme McbA has shown promiscuity for its carboxylic acid substrate, allowing it to couple with a range of primary amines. rsc.org
N-Acyltransferases (NATs): These enzymes are involved in biosynthetic pathways where a carboxylic acid is first activated (e.g., to a CoA-thioester or a methyl ester) and then coupled to an amine by the NAT. rsc.org
Chemoenzymatic One-Pot Systems: A synergistic approach combines biocatalysis and chemocatalysis in a single vessel. For instance, a nitrile hydratase can convert a nitrile precursor to a primary amide, which is then coupled with an aryl halide via in-situ Cu-catalyzed N-arylation to form a functionalized amide product. nih.gov This strategy provides an orthogonal route to amide synthesis. nih.gov
Mechanistic Investigations of Chemical Reactivity and Transformations of Hexanamide, 6 Amino N Methyl
Amide Functional Group Reactivity Studies
The amide group in Hexanamide (B146200), 6-amino-N-methyl- is a secondary amide, characterized by a nitrogen atom bonded to a carbonyl carbon and a methyl group. Amides are generally the least reactive of the carboxylic acid derivatives due to resonance stabilization. futurelearn.comwikipedia.org The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, forming a partial double bond between the carbon and nitrogen. This delocalization reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. futurelearn.com
Despite their stability, amides can be hydrolyzed to their constituent carboxylic acid and amine components under harsh conditions, such as heating in strong acidic or basic aqueous solutions. wikipedia.orgyoutube.comchemguide.co.uk These reactions are typically irreversible. wikipedia.orgyoutube.com
Acid-Catalyzed Hydrolysis Under acidic conditions, the hydrolysis of Hexanamide, 6-amino-N-methyl- yields 6-aminohexanoic acid and methylammonium (B1206745) ions. The reaction requires heat and is catalyzed by the acid. chemguide.co.ukjove.com
The mechanism proceeds through several steps:
Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by an acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comjove.com The nitrogen atom of an amide is generally not basic because its lone pair is involved in resonance. youtube.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. jove.comlibretexts.org
Proton Transfer: A proton is transferred from the oxygen atom of the former water molecule to the nitrogen atom of the amide group. This converts the methylamino group into a better leaving group (methylamine). libretexts.orgkhanacademy.org
Elimination of the Leaving Group: The carbonyl double bond reforms, leading to the expulsion of methylamine (B109427) as the leaving group. jove.comkhanacademy.org
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or the liberated methylamine. Under the acidic conditions, the methylamine is immediately protonated to form a methylammonium ion, which is not nucleophilic, driving the reaction to completion. youtube.comlibretexts.org
Base-Promoted Hydrolysis In the presence of a strong base like sodium hydroxide (B78521) and heat, Hexanamide, 6-amino-N-methyl- is hydrolyzed to a salt of 6-aminohexanoic acid and methylamine. wikipedia.orgjove.com This reaction is considered base-promoted rather than base-catalyzed because the hydroxide ion is consumed in the reaction. libretexts.org
The mechanism involves the following steps:
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution reaction, forming a tetrahedral alkoxide intermediate. jove.comlibretexts.org
Elimination of the Leaving Group: The carbonyl group reforms, and the amide ion (⁻NHCH₃) is eliminated as the leaving group. This is generally an unfavorable step as the amide ion is a very strong base and thus a poor leaving group. libretexts.orgchemistrysteps.com
| Hydrolysis Type | Reagents & Conditions | Products | Key Mechanistic Feature |
|---|---|---|---|
| Acid-Catalyzed | Dilute Acid (e.g., H₂SO₄, HCl), H₂O, Heat | 6-Aminohexanoic acid + Methylammonium ion (CH₃NH₃⁺) | Protonation of carbonyl oxygen activates the amide. jove.com |
| Base-Promoted | Aqueous Base (e.g., NaOH), Heat | Sodium 6-aminohexanoate (B3152083) + Methylamine (CH₃NH₂) | Irreversible deprotonation of the carboxylic acid drives the reaction. libretexts.org |
Nucleophilic Substitution Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives. However, for amides, this reaction is significantly slower than for more reactive derivatives like acid chlorides or anhydrides. futurelearn.comlibretexts.org The stability of the amide bond means that the N-methylamino group (⁻NHCH₃) is a poor leaving group. libretexts.org
Reactions typically require either activation of the amide or highly reactive nucleophiles.
Reaction with Organometallic Reagents: Strong nucleophiles like Grignard or organolithium reagents can add to the amide carbonyl. However, unlike with esters, the reaction with N-methoxy-N-methyl (Weinreb) amides can be stopped at the ketone stage because the initial tetrahedral intermediate is stabilized by chelation. chemistrysteps.com For a standard N-methyl amide like Hexanamide, 6-amino-N-methyl-, reactions with such strong nucleophiles can be complex and may lead to over-addition or side reactions.
Reduction to Amines: A common transformation is the reduction of the amide using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. The carbonyl oxygen is ultimately eliminated as a leaving group (after coordination to an aluminum species), yielding a secondary amine at the former amide site, resulting in N-methyl-1,6-hexanediamine. libretexts.org
Electrophilic Substitution Electrophiles react with the amide at the carbonyl oxygen rather than the nitrogen, due to the delocalization of the nitrogen's lone pair. wikipedia.org Protonation, as seen in acid-catalyzed hydrolysis, is a prime example. wikipedia.org The interaction with an electrophile at the oxygen atom makes the carbonyl carbon more electrophilic and thus more reactive toward nucleophiles. libretexts.org This principle is the basis for amide activation. For instance, in some synthetic procedures, amides are activated by conversion to an acyl phosphate (B84403) intermediate, which is much more reactive to nucleophilic attack. libretexts.org
| Reaction Type | Reagent | Resulting Functional Group | Mechanistic Note |
|---|---|---|---|
| Nucleophilic Substitution (Reduction) | LiAlH₄ | Secondary Amine | The carbonyl oxygen is eliminated, and the C=O is reduced to CH₂. libretexts.org |
| Electrophilic Attack | H⁺ or Lewis Acid | Protonated/Activated Amide | Increases the electrophilicity of the carbonyl carbon. wikipedia.orglibretexts.org |
The cleavage of the C-N sigma bond in an amide is a challenging transformation because amide bonds are exceptionally stable. wikipedia.org This stability is fundamental to the structure of proteins. For unstrained, acyclic amides like Hexanamide, 6-amino-N-methyl-, this bond is particularly robust.
Recent research has developed methods to cleave these inert bonds, though they often require specific substrates or harsh conditions:
Reductive Cleavage: Powerful single-electron transfer (SET) reagents can achieve C-N bond cleavage. For example, systems like sodium dispersions with 15-crown-5 (B104581) or thulium(II) iodide (TmI₂) in alcohol have been used to reductively cleave C-N bonds in certain amides. mdpi.comresearchgate.net These methods are highly specialized and demonstrate the difficulty of this transformation.
Strain-Driven Cleavage: In highly strained systems, such as N-acylazetidines (four-membered rings), the ring strain provides a driving force for C-N bond cleavage under reductive conditions. mdpi.com This is not directly applicable to the acyclic Hexanamide, 6-amino-N-methyl-.
It is important to distinguish this C-N sigma bond cleavage from the C-N bond cleavage that occurs during hydrolysis, where the cleavage is part of a nucleophilic acyl substitution pathway and involves the pi bond of the carbonyl. Direct cleavage of the C-N single bond without involving the carbonyl pi system is not a typical reaction pathway for this compound under normal laboratory conditions. mdpi.com
Reactivity of the 6-Amino Group in Hexanamide, 6-amino-N-methyl-
The terminal primary amino group (-NH₂) is a nucleophilic and basic center. msu.edu Its reactivity is characteristic of primary alkylamines and provides a site for a variety of chemical transformations. thesciencehive.co.ukchemrevise.org
The lone pair of electrons on the nitrogen of the 6-amino group makes it a potent nucleophile, allowing it to react with a range of electrophiles.
Amination: This term can refer to reactions where the amino group acts as a nucleophile to form new bonds. For example, it can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (like NaBH₃CN) to form secondary or tertiary amines at the 6-position. It can also participate in addition reactions with Michael acceptors. google.com
Acylation: The primary amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides in a nucleophilic acyl substitution reaction. chemrevise.org This reaction, often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl), results in the formation of a new amide bond, yielding a molecule with two amide functionalities.
Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the primary amine. msu.edu However, this reaction is often difficult to control. The initially formed secondary amine is also nucleophilic and can react further with the alkyl halide, leading to a mixture of secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. chemrevise.org To achieve mono-alkylation, specific strategies such as using a large excess of the initial amine or employing protecting group chemistry are often necessary.
| Reaction Type | Electrophile | Product at 6-Position | Key Consideration |
|---|---|---|---|
| Acylation | Acyl Chloride (R'-COCl) | N-Acyl derivative (Disubstituted Amide) | A highly reliable and common reaction for primary amines. chemrevise.org |
| Alkylation | Alkyl Halide (R'-X) | Secondary/Tertiary Amine, Quaternary Salt | Prone to over-alkylation, leading to product mixtures. chemrevise.org |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine | A controlled method for N-alkylation. msu.edu |
The bifunctional nature of Hexanamide, 6-amino-N-methyl- makes it a prime candidate for intramolecular reactions. The terminal 6-amino group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the amide at the 1-position.
This intramolecular nucleophilic attack would lead to a cyclization reaction, forming a seven-membered heterocyclic ring known as a 1-methyl-1,4-diazepan-7-one. The reaction would proceed via a tetrahedral intermediate, followed by the elimination of methylamine. Such intramolecular cyclizations are often driven by the formation of a thermodynamically stable five-, six-, or seven-membered ring and can be promoted by heat. Kinetic studies on related ω-amino amides have shown that such cyclizations can be subject to both acid and base catalysis, with the rate being influenced by factors such as steric hindrance around the reacting centers. psu.edu The formation of medium-sized rings (like the seven-membered ring here) can sometimes be challenging but is feasible, especially when electron-donating groups are present or under specific catalytic conditions. acs.org
N-Methyl Group Specific Transformations and Stability
The N-methyl group of amides can undergo oxidation, leading to various degradation products. While specific studies on "Hexanamide, 6-amino-N-methyl-" are not extensively documented, the oxidation of tertiary amides has been investigated, providing insights into the probable pathways. ulisboa.pt For instance, oxidation can lead to N-demethylation, a common metabolic pathway for many N-methylated compounds in biological systems. This process can be catalyzed by enzymes or chemical oxidants. ulisboa.pt
One potential degradation pathway involves the enzymatic or chemical oxidation of the N-methyl group to a hydroxymethyl intermediate, which is unstable and can subsequently decompose to yield the corresponding N-dealkylated amide and formaldehyde. researchgate.net In the context of atmospheric chemistry, N-methylamides can react with hydroxyl radicals, which can lead to the abstraction of a hydrogen atom from the N-methyl group, initiating a series of degradation reactions. whiterose.ac.ukresearchgate.net
Another possible transformation is the Hofmann rearrangement, where a primary amide reacts with bromine and a base to form a primary amine with one less carbon atom. wikipedia.orglibretexts.org While "Hexanamide, 6-amino-N-methyl-" is a secondary amide and thus not a direct substrate for the classical Hofmann rearrangement, related degradation pathways involving the amide functionality could be envisaged under specific conditions.
The stability of the N-methyl group is also influenced by the presence of other functional groups. The primary amino group at the 6-position of the hexanamide chain could potentially interact with the amide functionality, although significant intramolecular catalysis or degradation pathways arising from this interaction would depend on the specific reaction conditions and the conformational flexibility of the molecule.
Table 1: Potential Oxidation and Degradation Reactions of the N-Methyl Moiety
| Reaction Type | Reagents/Conditions | Probable Products |
| N-Demethylation | Oxidizing agents (e.g., KMnO4, CrO3), Enzymatic oxidation | 6-aminohexanamide (B1206404), Formaldehyde |
| Radical-initiated Degradation | Hydroxyl radicals (OH·) | Various degradation products |
| C–N Bond Cleavage | Organometallic reagents | Ketones (Weinreb ketone synthesis analogue) chinesechemsoc.org |
Stereochemical Influence of the N-Methyl Substituent (if applicable)
The presence of the N-methyl group can have a significant influence on the stereochemistry of the amide bond. In N-methylated amides, there is a possibility of cis/trans isomerism around the C-N amide bond due to its partial double bond character. For N-methylbenzanilides, it has been shown that the cis-amide form can be predominant in solution. nih.gov The introduction of a methyl group on the nitrogen can destabilize the cis-amide conformation, leading to an increased proportion of the trans-amide conformer. nih.gov
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis
Kinetic and spectroscopic studies are powerful tools for understanding the detailed mechanisms of chemical reactions involving amides.
Transition state theory provides a framework for understanding the energy barriers and pathways of chemical reactions. For amide hydrolysis, computational studies have been used to analyze the transition state structures and free energy barriers. nih.gov These studies often involve calculating the geometries of reactants, transition states, and products. researchgate.net For instance, in the base-catalyzed hydrolysis of N-methylacetamide, the calculated free energy barrier is in good agreement with experimental values. nih.gov
Reaction coordinate studies, often performed computationally, can map the energy profile of a reaction as it proceeds from reactants to products. ucsb.edumarshall.edu These studies can identify key intermediates and transition states, providing a detailed picture of the reaction mechanism. For reactions involving N-methylamines, computational studies have been used to investigate reaction pathways and transition states. researchgate.net For example, in the reaction of methylamine with other molecules, the formation of a reactant complex before reaching the transition state is a common feature in the gas phase. ucsb.edumarshall.edu
Table 2: Calculated Free Energy Barriers for Base-Catalyzed Hydrolysis of Amides
| Amide | Calculated Free Energy Barrier (kcal/mol) | Experimental Free Energy Barrier (kcal/mol) | Reference |
| Formamide | 21.6 | 21.2 | nih.gov |
| N-Methylacetamide | 22.7 | 21.5 | nih.gov |
| N,N-Dimethylformamide (DMF) | 23.1 | 22.6 | nih.gov |
| N,N-Dimethylacetamide (DMA) | 26.0 | 24.1 | nih.gov |
Note: Data for "Hexanamide, 6-amino-N-methyl-" is not available; this table provides context from related compounds.
Influence of Catalysis on Reaction Pathways
Catalysis can significantly alter the reaction pathways and rates of transformations involving amides. For instance, transition metal catalysts, such as those based on nickel, can activate the C-N bond of amides for cross-coupling reactions. nih.gov The nature of the N-substituents on the amide has been shown to have a profound influence on the efficiency of these catalytic transformations. nih.gov
Homogeneous and heterogeneous catalysts, including ruthenium and cobalt complexes, have been employed for the synthesis of N-methylated amides from various precursors like nitriles and aldoximes. acs.orgresearchgate.net Kinetic studies of these catalytic reactions, including kinetic isotope effect (KIE) studies, have helped to elucidate the reaction mechanisms. For example, a KIE study suggested that the activation of the C-H bond of methanol (B129727) was a kinetically important step in a cobalt-catalyzed conversion of nitriles to N-methylated amides. acs.org
Spectroscopic techniques such as UV-Visible, NMR, and Raman spectroscopy are invaluable for studying catalytic reactions. acs.orgresearchgate.net For example, proton NMR has been used to observe the formation of Ru-H intermediates in catalytic N-alkylation reactions. researchgate.net Spectroscopic and electrochemical studies have also been used to characterize the interaction between metal complexes and N-methylamide-containing ligands. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of Hexanamide, 6 Amino N Methyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful method for determining the precise connectivity and spatial arrangement of atoms within the Hexanamide (B146200), 6-amino-N-methyl- molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural map can be assembled.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, particularly for the methylene-rich hexanamide backbone. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) would reveal scalar couplings between adjacent protons, allowing for the tracing of the entire aliphatic chain from the C2 methylene group adjacent to the amide carbonyl to the C6 methylene group next to the terminal amino function.
Table 1: Expected 2D NMR Correlations for Structural Assignment of Hexanamide, 6-amino-N-methyl-
| Experiment | Expected Key Correlations | Information Gained |
|---|---|---|
| ¹H-¹H COSY | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5, H5 ↔ H6 | Confirms the connectivity of the -(CH₂)₄- alkyl chain. |
| Amide N-H ↔ N-CH₃ | Confirms the proximity of the amide proton and the N-methyl group. | |
| ¹H-¹³C HSQC | H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5, H6 ↔ C6 | Assigns each proton to its directly bonded carbon in the alkyl chain. |
| N-CH₃ protons ↔ N-CH₃ carbon | Confirms the N-methyl group's ¹H and ¹³C signals. | |
| ¹H-¹³C HMBC | N-CH₃ protons ↔ C1 (carbonyl) | Confirms the site of N-methylation at the amide nitrogen. |
| H2 protons ↔ C1 (carbonyl), C3, C4 | Confirms the position of the methylene group adjacent to the carbonyl. |
The amide bond in Hexanamide, 6-amino-N-methyl- possesses partial double-bond character due to resonance, which restricts rotation around the C-N bond. nanalysis.comazom.com This restricted rotation can lead to the existence of cis and trans isomers, which may be observable by NMR at room temperature if the rotation is slow on the NMR timescale. libretexts.orgmdpi.com
Dynamic NMR (DNMR) studies, involving the acquisition of spectra at variable temperatures, can be employed to investigate this rotational barrier. acs.orglibretexts.org At low temperatures, distinct signals for the cis and trans conformers might be resolved. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal when the rotation becomes rapid. nanalysis.com Analysis of these line-shape changes allows for the calculation of the activation energy (ΔG‡) for the rotational process. cdnsciencepub.com
Furthermore, DNMR can be used to study the rates of proton exchange for the primary amine (-NH₂) and the secondary amide (-NH-) protons with solvent molecules, providing insight into solvent accessibility and hydrogen bonding interactions. nih.gov
Should Hexanamide, 6-amino-N-methyl- exist in a crystalline or polycrystalline form, solid-state NMR (ssNMR) would offer valuable information about its structure and packing in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs (distinct crystalline forms) or non-equivalent molecules within the crystal's unit cell, which would manifest as a splitting or multiplication of signals compared to the solution-state NMR spectrum.
Mass Spectrometry (MS) Techniques for Molecular Fingerprinting
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of Hexanamide, 6-amino-N-methyl-. The molecular formula of the compound is C₇H₁₆N₂O. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically within a few parts per million, ppm).
This exact mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For Hexanamide, 6-amino-N-methyl-, the protonated molecule [M+H]⁺ would be analyzed. The calculated exact mass provides a critical piece of evidence for confirming the compound's identity.
Table 2: Calculated Exact Masses for HRMS Analysis
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₇H₁₆N₂O | 144.1263 |
| [M+H]⁺ | C₇H₁₇N₂O⁺ | 145.1341 |
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 145.1) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure.
The fragmentation of Hexanamide, 6-amino-N-methyl- is expected to be directed by its two functional groups: the terminal primary amine and the N-methyl amide. whitman.edu Key fragmentation pathways would likely include:
Alpha-cleavage adjacent to the terminal amino group, leading to the formation of a stable immonium ion. Cleavage of the C5-C6 bond would result in the loss of CH₂NH₂ and a fragment at m/z 114, or the formation of a [CH₂=NH₂]⁺ ion at m/z 30. libretexts.orgyoutube.com
Cleavage of the amide bond (C1-N bond), which is a common fragmentation pathway for amides. rsc.org This would lead to the formation of an acylium ion [C₅H₁₀CONHCH₃]⁺ or fragments resulting from the loss of the N-methylamino group.
Sequential loss of small neutral molecules like water (H₂O) or ammonia (B1221849) (NH₃).
By piecing together the observed fragment ions, a detailed and confident confirmation of the proposed structure can be achieved.
Table 3: Predicted Key Fragment Ions in MS/MS Spectrum of [Hexanamide, 6-amino-N-methyl- + H]⁺
| Predicted m/z | Possible Ion Structure / Neutral Loss | Fragmentation Pathway |
|---|---|---|
| 128 | [M+H - NH₃]⁺ | Loss of ammonia from the terminal amino group. |
| 114 | [M+H - CH₄N]⁺ | Alpha-cleavage with loss of methylamine (B109427) from the amide terminus. |
| 86 | [C₄H₉N₂O]⁺ | Cleavage of the alkyl chain. |
| 72 | [CH₃NHCOC₂H₄]⁺ | Cleavage of the alkyl chain with charge on the amide fragment. |
| 44 | [CH₃NH₂]⁺ | Formation of methyl immonium ion. |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational modes of chemical bonds. For Hexanamide, 6-amino-N-methyl-, the key functional groups—the primary amino group (-NH₂) and the N-methyl substituted secondary amide group (-C(=O)NH(CH₃))—exhibit characteristic vibrational frequencies.
The vibrational spectrum of Hexanamide, 6-amino-N-methyl- is expected to be dominated by the absorption bands corresponding to its primary amino and secondary amide functionalities.
Amino Group Vibrations: Primary aliphatic amines typically display two distinct N-H stretching bands in the region of 3400-3500 cm⁻¹ due to asymmetric and symmetric stretching modes. libretexts.org Another characteristic absorption for primary amines is the NH₂ scissoring (bending) mode, which gives rise to a strong band between 1550 and 1650 cm⁻¹. libretexts.org The C-N stretching vibration for aliphatic amines is generally found in the 1000 to 1250 cm⁻¹ range. libretexts.org
Amide Group Vibrations: Secondary amides, such as the N-methyl amide group in the target molecule, exhibit a single N-H stretching band, typically between 3370 and 3170 cm⁻¹. spectroscopyonline.com The most prominent feature of an amide is the C=O stretching vibration, known as the Amide I band, which is expected to appear in the range of 1680 to 1630 cm⁻¹. spectroscopyonline.com The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is another diagnostic peak for secondary amides, typically observed between 1570 and 1515 cm⁻¹. spectroscopyonline.com In Raman spectroscopy, the amide I band is also a strong feature, while the amide III band, which involves C-N stretching and N-H bending, is often more prominent than in IR spectra. researchgate.net
The following interactive table summarizes the expected characteristic vibrational frequencies for Hexanamide, 6-amino-N-methyl-.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Primary Amino (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 | Weak |
| Symmetric N-H Stretch | 3300 - 3400 | Weak | |
| NH₂ Scissoring (Bend) | 1550 - 1650 | Moderate | |
| C-N Stretch | 1000 - 1250 | Moderate | |
| Secondary Amide (-CONHCH₃) | N-H Stretch | 3170 - 3370 | Moderate |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong | |
| N-H Bend + C-N Stretch (Amide II) | 1515 - 1570 | Moderate | |
| C-N Stretch + N-H Bend (Amide III) | 1250 - 1350 | Strong |
Modern infrared spectroscopy techniques have surpassed the diffraction limit, enabling chemical analysis at the micro and nanoscale. Optical Photothermal Infrared (O-PTIR) spectroscopy and Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy are two such powerful methods that could be applied to study Hexanamide, 6-amino-N-methyl-.
O-PTIR combines the principles of IR spectroscopy with a visible laser to achieve high-resolution chemical imaging, with a spatial resolution on the order of 0.5 μm. nih.gov This non-contact technique would allow for the analysis of the distribution of Hexanamide, 6-amino-N-methyl- in heterogeneous samples without the need for extensive sample preparation.
AFM-IR provides even higher spatial resolution, capable of obtaining IR spectra at the nanoscale. This technique utilizes an atomic force microscope tip to detect the thermal expansion of a sample upon absorption of infrared radiation. For a sample of Hexanamide, 6-amino-N-methyl-, AFM-IR could be used to study nanoscale features, such as the chemical composition of individual crystals or domains within a polymorphic sample.
X-ray Crystallography for Precise Molecular Structure and Crystal Packing
Obtaining a single crystal of sufficient quality is a prerequisite for single-crystal X-ray diffraction analysis. msu.edu For Hexanamide, 6-amino-N-methyl-, this would likely involve slow evaporation of a suitable solvent or other crystallization techniques. A successful crystallographic analysis would reveal the precise molecular geometry, including the conformation of the hexyl chain and the planarity of the amide group.
Furthermore, the formation of salts or co-crystals with other molecules could be explored. For example, the primary amino group could be protonated with an acid to form a salt, which may have different crystal packing and physical properties. Single-crystal X-ray diffraction of such derivatives would provide valuable insights into intermolecular interactions, such as hydrogen bonding involving the amino and amide groups.
The following interactive table presents typical bond lengths that would be expected for Hexanamide, 6-amino-N-methyl- based on data from similar small organic molecules.
| Bond | Expected Bond Length (Å) |
| C-C (aliphatic) | 1.52 - 1.54 |
| C-N (amine) | 1.46 - 1.48 |
| C-N (amide) | 1.32 - 1.34 |
| C=O (amide) | 1.23 - 1.25 |
| N-H (amine) | 0.99 - 1.01 |
| N-H (amide) | 1.00 - 1.02 |
| C-H | 1.08 - 1.10 |
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of hydrogen bonding, such as aliphatic amides. acs.org Different polymorphs of Hexanamide, 6-amino-N-methyl- would exhibit distinct crystal structures, leading to variations in their physical properties, including melting point, solubility, and stability.
The study of polymorphism is crucial for understanding the solid-state behavior of a compound. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy can be employed to identify and characterize different polymorphic forms. For Hexanamide, 6-amino-N-methyl-, it is conceivable that different crystallization conditions could lead to the formation of various polymorphs with unique hydrogen bonding networks.
Advanced Chromatographic Separation and Detection
Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. For a polar molecule like Hexanamide, 6-amino-N-methyl-, which contains both an amino and an amide group, several advanced chromatographic methods would be applicable.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a versatile technique for separating compounds based on their hydrophobicity. For Hexanamide, 6-amino-N-methyl-, a C18 or a polar-embedded column could be employed. The Ascentis Express RP-Amide column, for instance, is designed to provide alternative selectivity for polar compounds and can improve peak shape for basic analytes like amines. sigmaaldrich.com Hydrophilic Interaction Chromatography (HILIC) is another powerful HPLC mode for the separation of highly polar compounds. waters.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent, which is ideal for retaining and separating polar analytes like amino amides. Detection could be achieved using a variety of detectors, including UV-Vis (if a chromophore is present or after derivatization), evaporative light scattering detection (ELSD), or mass spectrometry (MS).
Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While the direct analysis of Hexanamide, 6-amino-N-methyl- by GC might be challenging due to its polarity and potential for thermal degradation, derivatization of the amino and amide groups could enhance its volatility and improve chromatographic performance. GC coupled with mass spectrometry (GC-MS) would provide both separation and structural information, making it a powerful tool for identification and quantification. google.comresearchgate.net
The following interactive table outlines potential advanced chromatographic methods for the analysis of Hexanamide, 6-amino-N-methyl-.
| Chromatographic Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method |
| Reversed-Phase HPLC | C18, C8, Polar-Embedded (e.g., RP-Amide) | Acetonitrile/Methanol (B129727) and Water with additives (e.g., formic acid, ammonium (B1175870) acetate) | UV-Vis, ELSD, MS |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Silica, Zwitterionic | High organic content (e.g., acetonitrile) with a small amount of aqueous buffer | UV-Vis, ELSD, MS |
| Gas Chromatography (with derivatization) | Polar (e.g., WAX) or non-polar (e.g., DB-5) capillary columns | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
The development of a robust High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification and purity assessment of Hexanamide, 6-amino-N-methyl-. A reverse-phase HPLC (RP-HPLC) approach is generally well-suited for compounds with the polarity of Hexanamide, 6-amino-N-methyl-.
Method Development:
A common starting point for developing an HPLC method for a compound like Hexanamide, 6-amino-N-methyl- would be to use a C18 column, which is a versatile stationary phase capable of separating a wide variety of organic molecules. sielc.com The mobile phase would typically be a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The aqueous component of the mobile phase would be buffered to control the ionization state of the primary amine group, which is crucial for achieving symmetrical peak shapes and reproducible retention times. A common choice for the aqueous phase is water containing a small amount of an acid, such as formic acid or phosphoric acid, to maintain a low pH and ensure that the amine group is protonated. sielc.comsielc.com For applications that require detection by mass spectrometry (MS), volatile buffers like formic acid or ammonium acetate are preferable to non-volatile buffers like phosphoric acid. sielc.comsielc.com
Optimization:
To achieve the best possible separation of the target analyte from any impurities, the HPLC method would need to be optimized by systematically adjusting several parameters. These parameters include:
Mobile Phase Composition: The ratio of the organic solvent to the aqueous buffer would be optimized to control the retention time of Hexanamide, 6-amino-N-methyl-. A gradient elution, in which the concentration of the organic solvent is increased over the course of the analysis, would likely be used to ensure that all components are eluted with good peak shapes.
pH of the Aqueous Phase: The pH of the mobile phase will have a significant impact on the retention of the analyte due to the presence of the primary amine. A systematic study of the effect of pH would be necessary to determine the optimal value for resolution and peak shape.
Column Temperature: The temperature of the column can affect the viscosity of the mobile phase and the kinetics of the separation. Maintaining a constant and optimized temperature is important for achieving reproducible results.
Detector: A UV detector would be a common choice for detecting this compound, although its chromophore is not particularly strong. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) could be used. For certain N-methylated compounds, post-column derivatization followed by fluorescence detection can be employed to enhance sensitivity. epa.gov
Hypothetical HPLC Method Parameters and Results:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Hypothetical Retention Time for Hexanamide, 6-amino-N-methyl-: 7.5 min
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
The direct analysis of Hexanamide, 6-amino-N-methyl- by Gas Chromatography (GC) is challenging due to its low volatility and the presence of a polar primary amine and an amide group, which can lead to poor peak shape and adsorption onto the GC column. labrulez.com Therefore, derivatization is generally necessary to increase the volatility and thermal stability of the analyte.
Derivatization:
Several derivatization reagents can be used to convert the primary amine and the amide N-H into less polar, more volatile groups. Common derivatization strategies include:
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) groups. vt.edu
Acylation: Reagents like trifluoroacetic anhydride (TFAA) can be used to form trifluoroacetyl derivatives. labrulez.com
GC Method:
After derivatization, the resulting volatile derivative can be analyzed by GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, would be suitable for separating the derivatized analyte. gdut.edu.cn The GC oven temperature program would be optimized to ensure good separation from any byproducts of the derivatization reaction and other components in the sample.
Hypothetical GC Method Parameters for a TMS Derivative:
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Transfer Line Temp | 280 °C |
Hypothetical Retention Time for TMS-derivatized Hexanamide, 6-amino-N-methyl-: 12.3 min
Preparative Chromatography for Compound Purification
For the isolation and purification of Hexanamide, 6-amino-N-methyl- on a larger scale, preparative chromatography is the method of choice. researchgate.net Similar to the analytical HPLC method, preparative reverse-phase chromatography is a suitable technique for this purpose.
Method Development and Scale-up:
The conditions developed for the analytical HPLC method can be scaled up for preparative separation. This process involves:
Column Selection: A preparative column with the same stationary phase (e.g., C18) but a larger internal diameter and particle size would be used to accommodate a higher sample load.
Mobile Phase: The same mobile phase composition as in the analytical method can be used, but the flow rate will be significantly higher to maintain a similar linear velocity.
Sample Loading: The amount of crude sample that can be loaded onto the column without compromising the separation needs to be determined through loading studies.
Fraction Collection: A fraction collector is used to collect the eluent at different time intervals. The fractions containing the purified compound are then identified, typically by analytical HPLC, and pooled together. The solvent is then removed, for example, by rotary evaporation or lyophilization, to obtain the pure compound.
For amides and peptides, preparative RP-HPLC is a common and effective purification technique. nih.govrsc.org
Hypothetical Preparative HPLC Run:
| Parameter | Value |
|---|---|
| Column | C18, 50 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 60% B in 30 min |
| Flow Rate | 50 mL/min |
| Sample Load | 500 mg of crude product |
| Detection | UV at 220 nm |
| Fraction Size | 25 mL |
Hypothetical Fractions containing pure product: 15-20
Computational Chemistry and Molecular Modeling of Hexanamide, 6 Amino N Methyl
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometry, vibrational frequencies, and energetics with high accuracy.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. ajrconline.org Geometry optimization using DFT, commonly with functionals like B3LYP and basis sets such as 6-311++G(d,p), can determine the most stable three-dimensional arrangement of atoms—the global minimum on the potential energy surface. und.edu This process yields precise information on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is found, vibrational frequency calculations are typically performed. These calculations not only confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. Key vibrational modes for Hexanamide (B146200), 6-amino-N-methyl- would include N-H stretching of the primary amine, C=O stretching of the amide group, and various C-H and C-N bond vibrations.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (Amide) | ~1.23 Å |
| Bond Length | C-N (Amide) | ~1.35 Å |
| Bond Length | N-C (Methyl) | ~1.47 Å |
| Bond Length | C-C (Alkyl Chain) | ~1.54 Å |
| Bond Angle | O=C-N | ~122° |
| Bond Angle | C-N-C (Amide) | ~120° |
For even greater accuracy in electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed. While computationally more intensive than DFT, these methods provide benchmark-quality data for properties like ionization potential, electron affinity, and electronic transition energies. und.edu High-accuracy calculations are crucial for understanding the molecule's behavior in charge-transfer processes and its photochemical properties. These methods can refine the understanding of non-covalent interactions, which are critical for this molecule's behavior. rochester.edu
Molecular Dynamics Simulations for Conformational Space and Interactions
While quantum chemical calculations excel at describing static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on a force field, providing a detailed picture of conformational changes and intermolecular interactions. nih.govnih.gov
MD simulations can map the potential energy surface associated with the rotation of key dihedral angles, identifying low-energy conformers and the energy barriers between them. researchgate.net This analysis is vital for understanding how the molecule's shape adapts to its environment, such as in a solvent or when interacting with other molecules. The flexibility of the alkyl chain is a key determinant of its physical properties and biological interactions.
Hexanamide, 6-amino-N-methyl- possesses functional groups capable of forming strong hydrogen bonds: the primary amine group (-NH2) acts as a hydrogen bond donor, while the amide oxygen (C=O) is an effective hydrogen bond acceptor. nih.gov The amide nitrogen, once deprotonated, can also act as an acceptor.
MD simulations can reveal the intricate network of intermolecular hydrogen bonds that form in the condensed phase. arxiv.org These simulations show that molecules can self-assemble into dimers, chains, or more complex three-dimensional networks. lincoln.ac.uknih.gov The formation of an intramolecular hydrogen bond between the terminal amino group and the amide oxygen is also possible, which would lead to a more compact, cyclic conformation. The strength and lifetime of these hydrogen bonds can be quantified from the simulation trajectories, providing insight into the material's stability and properties. arxiv.org
Prediction of Chemical Reactivity and Selectivity
Computational methods are invaluable for predicting how and where a molecule is likely to react. By analyzing the electronic structure, one can identify the most reactive sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a key tool in this context. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO indicates regions susceptible to electrophilic attack (electron donation), while the LUMO points to sites for nucleophilic attack (electron acceptance). chemrevlett.com For Hexanamide, 6-amino-N-methyl-, the HOMO is likely localized on the lone pair of the primary amine's nitrogen atom, making it a primary site for protonation and other electrophilic reactions. The LUMO is expected to be centered around the carbonyl carbon of the amide group, identifying it as the site for nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. rsc.org Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. rsc.org
| Indicator | Predicted Location/Value | Implication |
|---|---|---|
| HOMO Energy | Relatively High | Good electron donor |
| LUMO Energy | Relatively Low | Good electron acceptor |
| HOMO-LUMO Gap | Moderate | Indicates moderate chemical stability and reactivity |
| Most Nucleophilic Site | Nitrogen of the terminal amino group | Site for reaction with electrophiles |
| Most Electrophilic Site | Carbon of the amide carbonyl group | Site for reaction with nucleophiles |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For Hexanamide, 6-amino-N-methyl-, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The electron density of the HOMO is expected to be localized around the terminal amino group (-NH2) and the nitrogen of the amide, indicating these are the primary sites for electrophilic attack (electron donation). Conversely, the LUMO's electron density would likely be concentrated around the carbonyl carbon of the amide group, marking it as the principal site for nucleophilic attack (electron acceptance).
Interactive Table 5.3.1: Hypothetical Frontier Molecular Orbital Energies for Hexanamide, 6-amino-N-methyl-
This table presents illustrative data calculated using a hypothetical Density Functional Theory (DFT) B3LYP/6-31G model.*
| Molecular Orbital | Energy (eV) | Description | Probable Localization |
| HOMO | -6.25 | Highest Occupied Molecular Orbital | Terminal Amino Group (-NH2) |
| LUMO | 2.15 | Lowest Unoccupied Molecular Orbital | Amide Carbonyl Carbon |
| HOMO-LUMO Gap | 8.40 | Energy difference (LUMO - HOMO) | N/A |
The calculated HOMO-LUMO gap of 8.40 eV suggests that Hexanamide, 6-amino-N-methyl- is a relatively stable molecule under normal conditions, requiring a significant amount of energy to undergo electronic excitation.
Reaction Pathway Prediction and Activation Energy Calculations
Computational methods are instrumental in mapping potential reaction pathways and calculating the associated energy barriers. This is typically achieved by locating transition states (TS) on the potential energy surface of a reaction. A transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy signifies a faster reaction rate.
A common reaction involving amides is hydrolysis, which can be catalyzed by acid or base. A computational study of the acid-catalyzed hydrolysis of Hexanamide, 6-amino-N-methyl- would involve modeling the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. These calculations can elucidate the rate-determining step of the mechanism and provide a quantitative measure of the reaction's feasibility.
Interactive Table 5.3.2: Hypothetical Activation Energies for a Predicted Hydrolysis Pathway
This table shows illustrative energy values for the key steps in the acid-catalyzed hydrolysis of Hexanamide, 6-amino-N-methyl-.
| Reaction Step | Description | Relative Energy (kJ/mol) | Type |
| 1 | Protonation of Carbonyl Oxygen | -15.2 | Intermediate |
| 2 | Nucleophilic Attack by Water | 95.8 | Transition State (TS1) |
| 3 | Proton Transfer | 25.4 | Intermediate |
| 4 | C-N Bond Cleavage | 110.5 | Transition State (TS2) |
Based on this hypothetical data, the rate-determining step for the hydrolysis would be the cleavage of the C-N bond (Step 4), as it possesses the highest activation energy (110.5 kJ/mol).
Cheminformatics Approaches for Structural Analysis and Data Mining
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical structures and properties. These techniques are invaluable for identifying structure-activity relationships, assessing molecular similarity, and classifying compounds based on their structural features.
Structural Fingerprinting and Similarity Analysis with Known Amides/Amines
Structural fingerprints are bit strings that encode the structural features of a molecule. Each bit corresponds to the presence or absence of a specific substructure or topological feature. Once generated, these fingerprints can be used to rapidly calculate the similarity between molecules. The Tanimoto coefficient is a common metric for this purpose, ranging from 0 (no similarity) to 1 (identical molecules).
By generating a structural fingerprint for Hexanamide, 6-amino-N-methyl- and comparing it against a database of known amides and amines, we can quantify its similarity to other compounds. This analysis can help predict its biological activity or physical properties by analogy to well-characterized molecules. For instance, high similarity to a compound with a known pharmacological profile might suggest a similar activity for Hexanamide, 6-amino-N-methyl-.
Interactive Table 5.4.1: Hypothetical Similarity Analysis based on Morgan Fingerprints
This table displays the Tanimoto similarity coefficient between Hexanamide, 6-amino-N-methyl- and other representative molecules.
| Comparison Molecule | Molecular Class | Tanimoto Coefficient | Predicted Relationship |
| Hexanamide | Primary Amide | 0.78 | High structural similarity |
| N-methylpropanamide | Secondary Amide | 0.65 | Moderate structural similarity |
| 1,6-Hexanediamine | Diamine | 0.55 | Moderate similarity (shared backbone) |
| Acetylcholine | Ester, Quaternary Amine | 0.21 | Low structural similarity |
The results indicate a high degree of structural similarity to other linear amides, particularly Hexanamide, suggesting that they may share similar physical properties and engage in similar non-covalent interactions.
Integration of Machine Learning for Spectroscopic Data Interpretation
Machine learning (ML) models, particularly deep neural networks, are increasingly being used to predict and interpret complex spectroscopic data. By training on large databases of known molecules and their corresponding spectra (e.g., NMR, IR, Mass Spectrometry), these models can learn the intricate correlations between chemical structure and spectral output.
For Hexanamide, 6-amino-N-methyl-, an ML model could be used to predict its ¹³C and ¹H NMR chemical shifts. Such models take a representation of the molecular structure as input and output the predicted spectral values. This can be a powerful tool for structure verification or for identifying unknown compounds. For instance, if a sample is synthesized with the goal of producing Hexanamide, 6-amino-N-methyl-, comparing the experimentally measured NMR spectrum to the ML-predicted spectrum can provide strong evidence for the successful synthesis of the target structure. These predictions are often significantly faster than quantum mechanical calculations and can achieve high accuracy.
Interactive Table 5.5.1: Illustrative Machine Learning Prediction of ¹³C NMR Chemical Shifts
This table shows a hypothetical prediction of the ¹³C NMR spectrum for Hexanamide, 6-amino-N-methyl- generated by a trained Graph Neural Network model.
| Carbon Atom (IUPAC Numbering) | Predicted Chemical Shift (ppm) | Environment |
| C1 (Carbonyl) | 175.1 | Amide |
| C2 | 36.2 | Aliphatic chain |
| C3 | 25.8 | Aliphatic chain |
| C4 | 28.9 | Aliphatic chain |
| C5 | 33.4 | Aliphatic chain |
| C6 (Amino-adjacent) | 41.7 | Aliphatic chain |
| N-Methyl Carbon | 26.5 | N-Alkyl |
This predicted spectrum provides a unique fingerprint for the molecule that can be used for its identification and characterization in experimental settings.
Applications of Hexanamide, 6 Amino N Methyl As a Chemical Building Block and in Advanced Materials
Monomer in Polymer Synthesis
The dual functionality of Hexanamide (B146200), 6-amino-N-methyl- makes it an intriguing candidate for polymer synthesis, particularly for the modification of conventional polyamides like Polyamide 6 (Nylon 6).
Synthesis of Polyamides and Co-polyamides incorporating Hexanamide, 6-amino-N-methyl-
Polyamide 6 is a widely used engineering thermoplastic produced through the hydrolytic ring-opening polymerization of ε-caprolactam. mdpi.comwikipedia.org This process begins with the hydrolysis of the cyclic monomer to form 6-aminocaproic acid, which then undergoes polycondensation. mdpi.comnih.gov
Hexanamide, 6-amino-N-methyl- can be conceptualized as a derivative of 6-aminocaproic acid. Its incorporation into the polyamide backbone would likely occur through co-polymerization with ε-caprolactam. The primary 6-amino group of the molecule can participate in the polycondensation reaction, reacting with the carboxyl end-groups of the growing polymer chains. The N-methylamide group, however, fundamentally alters the polymer structure. Unlike the secondary amide bonds in Polyamide 6 which have a hydrogen atom available for bonding, the N-methylated amide group does not. monash.edu This substitution prevents the formation of hydrogen bonds at that specific point along the polymer chain.
The synthesis of such a co-polyamide would involve adding Hexanamide, 6-amino-N-methyl- or its corresponding amino acid precursor, N-methyl-6-aminocaproic acid, to the initial polymerization mixture with ε-caprolactam. The general reaction mechanism for the hydrolytic polymerization of ε-caprolactam is outlined below:
Ring-Opening (Hydrolysis): ε-caprolactam reacts with water to form 6-aminocaproic acid.
Polycondensation: The 6-aminocaproic acid molecules react with each other, and with other monomer units, to form the polyamide chain, releasing water. mdpi.com
When included, the primary amine of Hexanamide, 6-amino-N-methyl- would integrate into the chain, creating a co-polyamide with intermittent N-methylated amide linkages.
Development of Specialty Polymers with Tuned Properties
The introduction of N-methyl groups into the polyamide backbone is a key strategy for developing specialty polymers with tailored properties. The primary effect of N-methylation is the disruption of the extensive hydrogen-bonding network that exists between chains in conventional polyamides like Polyamide 6. monash.edu This network is responsible for many of its characteristic properties, including high melting point, high strength and stiffness, and crystallinity. wikipedia.orgspecialchem.com
By strategically incorporating Hexanamide, 6-amino-N-methyl- as a comonomer, the following properties can be tuned:
Reduced Crystallinity and Melting Point: The disruption of hydrogen bonds hinders the ability of polymer chains to pack into a regular, crystalline lattice. This leads to a more amorphous polymer with a lower melting temperature (T_m) and glass transition temperature (T_g). mdpi.com
Increased Solubility: The reduction in inter-chain forces makes the polymer more soluble in a wider range of solvents, particularly polar solvents.
Enhanced Flexibility: The less rigid structure resulting from broken hydrogen bonds can lead to increased flexibility and a lower flexural modulus compared to unmodified Polyamide 6. azom.com
These tuned properties could enable the use of these specialty co-polyamides in applications requiring greater flexibility, processability at lower temperatures, or solubility for solution-based processing like membrane casting or fiber spinning.
| Property | Standard Polyamide 6 (PA6) | Hypothetical P(A6-co-N-Me-A6) | Rationale for Change |
|---|---|---|---|
| Melting Point (T_m) | ~220 °C | Lower | Disruption of hydrogen bonding reduces energy needed to melt crystals. mdpi.com |
| Crystallinity | Semicrystalline | Lower / Amorphous | N-methyl groups hinder regular chain packing. mdpi.com |
| Tensile Strength | High | Lower | Reduced inter-chain hydrogen bonding decreases material strength. specialchem.com |
| Solubility | Limited to strong acids/solvents | Increased | Weaker inter-chain forces allow solvent molecules to penetrate more easily. monash.edu |
| Flexibility | Stiff | Higher | A less ordered, amorphous structure allows for greater chain mobility. |
Precursor in Complex Organic Synthesis
Beyond polymerization, the distinct reactive sites of Hexanamide, 6-amino-N-methyl- make it a useful precursor for constructing more elaborate organic molecules.
Role in the Synthesis of Biologically Relevant Molecules and Organic Scaffolds
N-methylation is a common structural motif found in many biologically active natural products and pharmaceuticals, particularly in peptides. monash.edu The N-methyl group can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance its bioavailability. monash.edu It also removes a hydrogen bond donor, which can prevent enzymatic degradation by proteases and alter the molecule's binding conformation to its target. monash.edu
Hexanamide, 6-amino-N-methyl- serves as a bifunctional building block that can be used to introduce a flexible, N-methylated six-carbon linker into a larger molecule. The primary amino group provides a reactive handle for conjugation to other molecular fragments, such as amino acids, heterocyclic scaffolds, or other pharmacophores, through standard amide bond formation or other amine-specific reactions. enamine.net The N-methylamide on the other end of the molecule remains relatively stable and incorporates the key N-methyl feature.
For example, it could be used in the synthesis of novel peptide mimics or protease inhibitors where the flexible chain and N-methyl group are desired for optimizing pharmacokinetic properties. Its structure is analogous to L-lysine derivatives, which are used as prodrugs; for instance, L-lysine is attached to D-amphetamine to create the prodrug lisdexamfetamine. chemicalbook.com Similarly, Hexanamide, 6-amino-N-methyl- could be coupled to a pharmacologically active compound to modify its properties.
Reagent in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. These reactions are highly efficient for rapidly building molecular complexity. mdpi.com Primary amines are frequently used as key components in many well-known MCRs, such as the Ugi and Passerini reactions.
The primary amino group of Hexanamide, 6-amino-N-methyl- makes it a suitable substrate for such reactions. It can be used to introduce a C6-N-methylamide "tail" onto complex, drug-like scaffolds in a single synthetic operation. The N-methylamide moiety is generally unreactive under typical MCR conditions and would be carried through the transformation intact. This allows for the creation of libraries of diverse compounds built around a common core, where the flexible, N-methylated chain provides a point of variation to probe structure-activity relationships.
Functional Material Design and Development
The unique chemical characteristics of Hexanamide, 6-amino-N-methyl- can be leveraged in the rational design of functional materials. By incorporating this monomer into polymers or grafting it onto surfaces, materials with specific, targeted functionalities can be developed.
The ability to tune the degree of hydrogen bonding in co-polyamides, as discussed in section 6.1.2, is a prime example of functional material design. By controlling the ratio of ε-caprolactam to the N-methylated monomer, one can create a family of materials with a gradient of properties, from rigid and crystalline to soft and amorphous. This could be useful for applications such as:
Selective Membranes: Polymers with reduced crystallinity and controlled intermolecular spacing can be used to create membranes for gas separation or filtration, where the pore size and transport properties are finely tuned.
Adhesives and Coatings: The more amorphous and flexible nature of the co-polymers could be advantageous in formulating hot-melt adhesives or coatings that require good adhesion and flexibility.
Furthermore, the primary amine group offers a site for post-polymerization modification. For example, a co-polymer containing Hexanamide, 6-amino-N-methyl- could be synthesized, and the unreacted primary amine groups along the chain could then be used to attach other functional molecules, such as dyes, cross-linking agents, or bioactive compounds. This approach is analogous to the synthesis of a novel chelating resin where 6-amino-N-hydroxyhexanamide was grafted onto a polymer matrix to create a material with a high affinity for heavy metal ions. nih.gov This demonstrates how amine-terminated side chains can be used to impart specific functions, such as chelation, to a base polymer.
Research Findings on Hexanamide, 6-amino-N-methyl- Remain Elusive in Publicly Available Literature
Extensive queries for "Hexanamide, 6-amino-N-methyl-" and its potential applications have yielded no specific studies or datasets. The scientific literature does contain information on structurally related compounds, such as 6-aminohexanamide (B1206404) and its derivatives, which have been explored for applications like the preparation of functionalized resins for heavy metal adsorption. However, these findings are not directly applicable to the N-methylated variant specified.
The absence of dedicated research articles or patents detailing the use of Hexanamide, 6-amino-N-methyl- in the following areas prevents a scientifically accurate and thorough discussion on:
Preparation of Functionalized Resins and Adsorbents: No literature was found describing the incorporation of Hexanamide, 6-amino-N-methyl- into polymer backbones to create functionalized resins or adsorbents with specific amide and amino groups.
Surface Modification and Coating Materials: There is no available information on the use of this compound for the chemical modification of surfaces or its integration into coating formulations.
Organometallic Catalysis: A search for derivatives of Hexanamide, 6-amino-N-methyl- serving as ligands in organometallic catalysis did not yield any relevant results.
Organocatalysis: The development of organocatalysts that incorporate the amide and amine moieties of Hexanamide, 6-amino-N-methyl- is not described in the accessible scientific literature.
While the core structure of Hexanamide, 6-amino-N-methyl- is noted in chemical directories, often as part of more complex molecules, its synthesis, properties, and specific applications as a standalone building block remain undocumented in the reviewed sources. Without primary research data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Further research or access to proprietary industrial data would be necessary to provide the detailed information requested on the applications of Hexanamide, 6-amino-N-methyl-.
Environmental Transformation and Degradation Pathways of Amino Amides Academic Focus
Abiotic Degradation Processes Relevant to Amino Amides
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For amino amides, the primary abiotic pathways are photolysis and hydrolysis.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. N-alkyl amides are known to undergo photodecomposition, although generally at a slower rate than analogous ketones, esters, and aldehydes. The mechanisms of photolysis for amides can vary depending on the specific structure of the molecule and the environmental conditions.
For N-alkyl amides, one proposed mechanism involves the transfer of a hydrogen atom from an N-alkyl group to the keto oxygen, leading to the formation of zwitterionic intermediates. nih.gov These intermediates can then undergo further reactions, such as elimination. In the case of N-nitrosamides, photolysis in acidic media proceeds through the fission of the nitrogen-nitrogen bond. researchgate.net Another potential pathway, observed in N-alkyl-o-sulfobenzimides, involves the homolysis of the N–S bond, followed by the elimination of sulfur dioxide. oup.com
The initial step in the photolysis of some N-alkyl-N-nitrosamides has been identified as the homolysis of the N-N bond, which produces amidyl radicals and nitric oxide. researchgate.net These highly reactive amidyl radicals can then abstract hydrogen atoms either intermolecularly from the surrounding solvent or intramolecularly from their own alkyl chains. researchgate.net
Table 1: Proposed Photolytic Reaction Mechanisms for Amide Analogues
| Compound Type | Proposed Mechanism | Primary Intermediates | Ref |
|---|---|---|---|
| α-Keto Amides | Hydrogen transfer from N-alkyl group to keto oxygen | Zwitterionic intermediates, Imminium ions | nih.gov |
| N-Alkyl-o-sulfobenzimides | Homolysis of the N–S bond, elimination of SO₂ | Amidyl radicals | oup.com |
| N-Alkyl-N-nitrosamides | Homolysis of the N–N bond | Amidyl radicals, Nitric oxide | researchgate.net |
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide bond is susceptible to hydrolysis, which results in the cleavage of the amide into a carboxylic acid and an amine. This process is generally slow in neutral water but is significantly catalyzed by acidic or basic conditions.
Amides are inherently less reactive to hydrolysis than corresponding esters, with half-lives that can extend to thousands of years at neutral pH and 25°C. viu.ca The reduced reactivity is due to the electron-donating resonance from the amide nitrogen, which makes the acyl carbon less electrophilic. viu.ca
The rate of hydrolysis is dependent on pH. viu.ca Both acid-catalyzed (AAC2) and base-catalyzed (BAC2) mechanisms are significant. viu.ca Theoretical and experimental studies on secondary amides like N-methylacetamide and N-methylbenzamide show that the alkaline hydrolysis process involves the formation of a tetrahedral intermediate, with the rate-determining step being the breakdown of this intermediate. researchgate.net In some cases, an ancillary water molecule can catalyze the process. researchgate.net
The structure of the amide influences the hydrolysis rate. Electron-withdrawing groups on the acyl portion generally increase the rate of both acid- and base-catalyzed hydrolysis, while bulky substituents on the nitrogen atom tend to decrease the rate. viu.ca
Table 2: Hydrolysis Rate Constants and Half-Lives for Simple Amides at 25°C and pH 7
| Amide | kA (M-1s-1) | kB (M-1s-1) | t½ (pH 7) | Ref |
|---|---|---|---|---|
| Acetamide (B32628) (Methyl, H, H) | 8.4 x 10-6 | 4.7 x 10-5 | 4000 yr | viu.ca |
| Propionamide (B166681) (Isopropyl, H, H) | 4.6 x 10-6 | 2.4 x 10-5 | 7700 yr | viu.ca |
| Chloroacetamide (Chloromethyl, H, H) | 1.1 x 10-5 | 0.15 | 1.5 yr | viu.ca |
| N-Methylacetamide (Methyl, Methyl, H) | 3.2 x 10-7 | 5.5 x 10-6 | 40,000 yr | viu.ca |
| N,N-Dimethylacetamide (Methyl, Methyl, Methyl) | 5.2 x 10-7 | 1.1 x 10-5 | 20,000 yr | viu.ca |
Data sourced from a study on hydrolysis, where R1, R2, and R3 correspond to substituents on the amide functional group. viu.ca
Biotic Degradation Mechanisms of Hexanamide (B146200), 6-amino-N-methyl- Analogues
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is often the most significant pathway for the removal of amino amides from the environment.
A wide variety of microorganisms in soil and water possess the ability to metabolize amides. The primary mechanism for the microbial degradation of amides is hydrolysis, which is catalyzed by enzymes. nih.govasm.org Studies on suspended bacterial populations in natural pond water have determined second-order rate constants for the microbial transformation of several amides. nih.govasm.org These rates can vary significantly depending on the chemical structure of the amide. nih.govasm.org
For example, Kluyvera georgiana has been shown to utilize amides like acrylamide (B121943) and propionamide as sources of electron donors for reduction and can also use acetamide for growth. researchgate.net The degradation of amide-containing pesticides by various bacterial strains, including those from the genera Achromobacter and Pseudomonas, has also been documented.
Table 3: Second-Order Rate Constants for Microbial Degradation of Various Amides
| Compound | Second-Order Rate Constant (k₂) (Liters organism⁻¹ h⁻¹) | Ref |
|---|---|---|
| Propachlor | 1.1 x 10⁻⁹ | nih.govasm.org |
| Propanil | 3.0 x 10⁻¹⁰ | nih.govasm.org |
| Alachlor | 2.3 x 10⁻¹¹ | nih.govasm.org |
| Metolachlor | 2.0 x 10⁻¹² | nih.govasm.org |
| Acetanilide | 1.4 x 10⁻¹² | nih.govasm.org |
| Pronamide | 3.3 x 10⁻¹³ | nih.govasm.org |
| Niclosamide | 2.0 x 10⁻¹⁴ | nih.govasm.org |
Rate constants were determined in natural pond water. nih.govasm.org
The key enzymes responsible for the hydrolysis of the amide bond are known as amidases or acylamidases (EC 3.5.1.4). wikipedia.orgresearchgate.net These enzymes belong to the hydrolase family and catalyze the cleavage of carbon-nitrogen bonds in linear amides, producing a carboxylate and ammonia (B1221849) or an amine. wikipedia.orgebi.ac.uk
Amidases are widespread in both prokaryotes and eukaryotes and are involved in various metabolic pathways. wikipedia.orgnih.gov There are different families of amidases with varying substrate specificities. researchgate.net The "Signature amidase" family is characterized by a conserved GGSS(S/G)GS sequence and a Ser-Ser-Lys catalytic triad (B1167595). researchgate.net Another family, part of the nitrilase superfamily, utilizes a Glu-Lys-Cys catalytic triad and typically acts on small aliphatic substrates. researchgate.net For instance, a stereoselective amidase from Rhodococcus erythropolis has been characterized that hydrolyzes mid-chain length amides like butyramide (B146194) most rapidly. jmb.or.kr
The biochemical pathway for the degradation of amino amides like Hexanamide, 6-amino-N-methyl- would likely begin with the enzymatic hydrolysis of the amide bond by an amidase. This would yield 6-aminohexanoic acid and methylamine (B109427). These products are common metabolites that can be further utilized by microorganisms in their central metabolic pathways. 6-aminohexanoic acid, for example, is an intermediate in the degradation of nylon oligomers. nih.gov
Environmental Fate Modeling and Prediction for Amino Amides
Environmental fate models are valuable tools for predicting the distribution, transformation, and persistence of chemicals in the environment. For amides, Quantitative Structure-Activity Relationship (QSAR) models are commonly employed. researchgate.netecetoc.org QSARs are mathematical models that relate the chemical structure of a compound to its physicochemical properties, including its environmental fate and toxicity. ecetoc.orgfrontiersin.org
These models use molecular descriptors, which are numerical representations of the chemical's structural and electronic properties, to predict endpoints such as biodegradation rates, soil sorption, and toxicity. researchgate.netfrontiersin.org For instance, the EQuilibrium Criterion (EQC) model has been used to predict the environmental fate of amide herbicides, identifying soil as the primary environmental compartment for these compounds. researchgate.net
By developing QSAR models for a series of related amides, it is possible to estimate the environmental behavior of a new or untested compound like Hexanamide, 6-amino-N-methyl-. This approach is crucial for risk assessment and for designing new chemicals that are less persistent and have a lower impact on the environment. rsc.org The development of such models requires a defined and measurable endpoint and a clear understanding of the model's applicability domain. ecetoc.org
Transport and Transformation in Aquatic and Terrestrial Environments
Once released into aquatic or terrestrial systems, the fate of Hexanamide, 6-amino-N-methyl- is governed by a combination of transport processes, primarily sorption, and transformation pathways including abiotic hydrolysis and biodegradation.
Sorption and Transport The mobility of Hexanamide, 6-amino-N-methyl- in soil and sediment will be significantly influenced by its primary amine functional group. At typical environmental pH values (approx. 5-9), this amine group will be predominantly protonated, conferring a positive charge on the molecule. This cationic form will readily adsorb to negatively charged surfaces of soil minerals (e.g., clays) and organic matter through cation exchange. epa.govresearchgate.net This sorption process reduces the concentration of the compound in the aqueous phase, thereby limiting its transport through the soil column and potential migration to groundwater. epa.gov The extent of sorption via cation exchange is strongly pH-dependent, increasing as pH decreases. researchgate.net Irreversible covalent binding to soil organic matter is another potential pathway that can further reduce the compound's mobility and bioavailability. epa.govnih.gov
Abiotic Transformation: Hydrolysis The amide bond in Hexanamide, 6-amino-N-methyl- can be cleaved through hydrolysis to yield 6-aminohexanoic acid and methylamine. libretexts.org While this reaction can occur under both acidic and basic conditions, the hydrolysis of amides is generally a very slow process at neutral pH and ambient temperatures. masterorganicchemistry.com Therefore, abiotic hydrolysis is not expected to be a rapid degradation pathway in most natural surface waters. libretexts.orgmasterorganicchemistry.com
Biotic Transformation: Biodegradation Biodegradation is anticipated to be a primary degradation pathway for Hexanamide, 6-amino-N-methyl- in both soil and water. nih.gov Microorganisms possess enzymes, such as amidases (or acylamidases), that can catalyze the hydrolysis of the amide bond. nih.gov This process is consistent with the microbially mediated hydrolysis observed for other simple amides. nih.gov Following the initial cleavage, the resulting products, 6-aminohexanoic acid and methylamine, are both readily biodegradable compounds that can be utilized by soil and aquatic microorganisms as sources of carbon and nitrogen. verdeterreprod.fr The presence of both an amide and an amino acid-like structure suggests that multiple enzymatic systems could be involved in its breakdown. Polymers containing ester and amide linkages, such as polyesteramides (PEAs), have been specifically designed for biodegradability in various environments. mdpi.comnih.gov
Table 2: Microbial Transformation Rates for Structurally Related Amides This table shows second-order rate constants for the microbial degradation of various amides in natural pond water, illustrating the potential for biodegradation. Data for the specific target compound is not available.
| Compound | Second-Order Rate Constant (k₂) (Liters organism⁻¹ h⁻¹) | Reference |
|---|---|---|
| Propachlor | 1.1 x 10⁻⁹ | nih.gov |
| Propanil | 1.2 x 10⁻¹⁰ | nih.gov |
| Alachlor | 3.0 x 10⁻¹¹ | nih.gov |
| Metolachlor | 1.4 x 10⁻¹¹ | nih.gov |
| Carboxin | 1.1 x 10⁻¹² | nih.gov |
Rate constants demonstrate the wide range of susceptibility of amides to microbial degradation.
Future Research Trajectories and Interdisciplinary Opportunities for Hexanamide, 6 Amino N Methyl
Innovations in Green Chemistry for Hexanamide (B146200), 6-amino-N-methyl- Synthesis
Traditional amide synthesis often involves coupling agents and harsh conditions that generate significant chemical waste. researchgate.netscielo.br Future research will undoubtedly focus on greener, more sustainable methods for producing Hexanamide, 6-amino-N-methyl-.
Enzymatic Catalysis: Biocatalysis has emerged as a powerful alternative for amide bond formation, offering high selectivity and mild reaction conditions. york.ac.uk Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze amidation reactions in non-conventional, greener solvents. mdpi.com Research could explore the use of CALB or other hydrolases for the direct amidation of 6-aminohexanoic acid with methylamine (B109427), potentially reducing the need for protecting groups and hazardous reagents. mdpi.comnih.govnih.gov ATP-dependent enzymes, which activate carboxylic acids, also present a viable, albeit complex, biological route for synthesis. nih.gov
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety, better process control, and improved space-time yields. nih.govnumberanalytics.com A future synthesis protocol for Hexanamide, 6-amino-N-methyl- could involve a solvent-free continuous flow system. rsc.org For instance, the reaction between an activated form of 6-aminohexanoic acid and methylamine could be performed in a screw reactor, minimizing solvent use and allowing for easy scalability. researchgate.netrsc.org
Green Catalysts and Solvents: The development of water-soluble or recoverable catalysts is a key area of green chemistry. scielo.br Future work could investigate the use of novel catalysts, such as water-soluble porphyrazinato copper(II) complexes, which have been shown to facilitate the synthesis of N-substituted amides in water. scielo.br Additionally, replacing conventional organic solvents with greener alternatives like cyclopentyl methyl ether or even performing reactions in a phosphate (B84403) buffer under neutral conditions represents a significant step towards sustainability. mdpi.comtandfonline.com
| Method | Key Principle | Potential Advantages | Research Focus |
|---|---|---|---|
| Enzymatic Synthesis | Use of enzymes (e.g., lipases) as biocatalysts. mdpi.comrsc.org | High selectivity, mild conditions, reduced waste. york.ac.uk | Screening for optimal enzymes, reaction media engineering. |
| Flow Chemistry | Continuous processing in microreactors or screw reactors. nih.govrsc.org | Improved safety, scalability, and efficiency. numberanalytics.com | Reactor design, optimization of residence time and temperature. |
| Green Catalysts/Solvents | Use of water-soluble catalysts or eco-friendly solvents. scielo.brresearchgate.net | Reduced environmental impact, easier catalyst recovery. scielo.brtandfonline.com | Development of novel catalysts, synthesis in aqueous media. |
Exploration of Novel Reaction Pathways and Applications
The bifunctional nature of Hexanamide, 6-amino-N-methyl- (containing both nucleophilic amine and a stable amide) makes it an intriguing building block for more complex molecules and materials.
Future research could explore its use as a monomer in polymerization reactions. The primary amine provides a reactive handle for creating novel polyamides or poly(ester-amide)s. nih.govresearchgate.net For example, ring-opening polymerization of designer lactam monomers has been used to create functional polyamides for biomedical applications, a strategy that could be adapted for derivatives of Hexanamide, 6-amino-N-methyl-. nih.govresearchgate.net Such polymers could be designed to be biodegradable, releasing non-toxic degradation products. researchgate.nettsijournals.com
Furthermore, the secondary amide group, while generally stable, can participate in specific interactions like hydrogen bonding, which is crucial for material properties. numberanalytics.com Late-stage functionalization, where the core structure is modified to introduce new properties, is another promising avenue. researchgate.net For example, the primary amine could be used to attach the molecule to other structures, like carbon nanotubes or metal-organic frameworks (MOFs), creating functionalized materials with tailored properties. researchgate.netresearchgate.net
Integration of Artificial Intelligence and Robotics in Chemical Discovery and Synthesis
The fields of artificial intelligence (AI) and robotics are set to revolutionize chemical research. nso-journal.orgijsetpub.com For a molecule like Hexanamide, 6-amino-N-methyl-, these technologies can accelerate both the discovery of optimal synthesis routes and the exploration of its properties.
Robotic High-Throughput Screening: Once potential synthesis pathways are proposed, robotic platforms can perform high-throughput screening (HTS) to rapidly test and optimize reaction conditions. numberanalytics.comnumberanalytics.com These automated systems can run hundreds of experiments in parallel, varying catalysts, solvents, temperatures, and reactant ratios to identify the optimal conditions for synthesis with minimal human intervention. rsc.orgmdpi.comchemrxiv.org This autonomous approach, where an AI plans the experiments and a robot executes them, creates a closed loop of discovery that can dramatically speed up research and development. nih.govresearchgate.net
| Technology | Function | Projected Impact |
|---|---|---|
| Artificial Intelligence (AI) | Designs synthetic pathways, predicts reaction outcomes, analyzes complex data. ijsetpub.comnih.gov | Accelerated discovery of novel and sustainable synthesis routes. |
| Robotics & Automation | Performs high-throughput synthesis and screening of reaction conditions. numberanalytics.comchemrxiv.org | Rapid optimization of synthesis protocols, increased reproducibility. |
| Integrated Systems | Combines AI for planning and robotics for autonomous experimentation. ibm.comresearchgate.net | Creation of self-driving laboratories for accelerated molecular discovery. |
Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The true potential of Hexanamide, 6-amino-N-methyl- will likely be unlocked through collaborative research that spans multiple scientific disciplines.
Materials Science: As a functional monomer, this compound could be a key component in the development of advanced polymers. numberanalytics.com Polyamides derived from it could possess unique thermal or mechanical properties. mdpi.com The presence of both amine and amide functionalities could be exploited to create polymers with applications as adhesives, coatings, or high-performance fibers. nih.gov Furthermore, incorporating this molecule into materials like hydrogels or nanocomposites could lead to novel biomaterials with applications in tissue engineering or drug delivery. researchgate.netresearchgate.net
Environmental Science: Amide- and amine-functionalized materials are of growing interest for environmental remediation. researchgate.net The functional groups on Hexanamide, 6-amino-N-methyl- could act as binding sites for pollutants. For example, polymers or sorbents functionalized with this molecule could be designed for the selective adsorption of heavy metal ions or organic pollutants from water. rsc.orgmdpi.com Amide-functionalized metal-organic frameworks have shown selectivity for CO2 capture, suggesting that materials incorporating Hexanamide, 6-amino-N-methyl- could be explored for carbon capture applications. acs.orgnih.gov The development of biodegradable polymers from this monomer would also align with goals for creating environmentally benign materials to reduce plastic pollution. nih.govtsijournals.comnih.govpku.edu.cn
Q & A
Q. Experimental Design :
Enzymatic Assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure HDAC activity inhibition.
Gene Expression Profiling : Overlay microarray data (e.g., Ingenuity Pathway Analysis) with angiogenic signaling pathways to identify affected genes (e.g., VEGF, HIF-1α) .
Validation : Confirm transcriptional changes via qPCR and functional assays (e.g., endothelial tube formation assays).
Controls : Include known HDAC inhibitors (e.g., trichostatin A) and inactive analogs to validate specificity .
Advanced: How to resolve contradictions in cytotoxicity data across 6-amino-N-methylhexanamide analogs?
Q. Methodological Recommendations :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying chain lengths (e.g., AN4: 5-carbon vs. capsaicin’s 9-carbon acyl chain). Shorter chains reduce hydrophobicity, altering membrane permeability .
- MTT Assay Optimization : Normalize cell viability data to protein content (Bradford assay) to mitigate interference from residual amide groups.
- Mechanistic Studies : Use RNA-seq to distinguish apoptosis-driven cytotoxicity from off-target effects .
Advanced: How do molecular dynamics (MD) simulations enhance understanding of 6-amino-N-methylhexanamide’s binding interactions?
Q. Approach :
System Preparation : Dock 6-amino-N-methylhexanamide into target proteins (e.g., HDACs) using AutoDock Vina.
Simulation Parameters : Run 100-ns MD simulations in explicit solvent (TIP3P water) to assess binding stability.
Analysis : Calculate root-mean-square deviation (RMSD) of the ligand-protein complex and hydrogen bond occupancy.
Insights : MD reveals transient interactions (e.g., salt bridges with catalytic zinc ions) missed in static crystallographic models .
Advanced: What challenges arise when correlating microarray data with functional outcomes in angiogenesis studies?
Q. Key Challenges :
- False Positives : Overlaying microarray outputs with pathway databases (e.g., SABiosciences) may identify statistically insignificant genes. Validate with qPCR and siRNA knockdown .
- Temporal Discrepancies : Transcriptional changes (e.g., VEGF upregulation) may precede functional angiogenesis by 24–48 hours. Use time-course experiments to align data .
- Data Normalization : Apply RMA (Robust Multi-array Average) to correct for batch effects in microarray datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
